2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Description
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid (C₇H₇F₂O₂, molecular weight: 177.13) is a bicyclic carboxylic acid derivative characterized by a strained bicyclo[1.1.1]pentane (BCP) core. This structure imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9,5(10)11)6-1-4(2-6)3-6/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRZPKOTHLOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the use of [1.1.1]propellane as a starting material. One common method involves the ring-opening of [1.1.1]propellane followed by multi-step chemical transformations to append functional groups at the bridgehead positions . For instance, the incorporation of difluoroacetic acid can be achieved through a series of reactions involving Grignard reagents and subsequent functionalization steps .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic routes. These methods may include the use of continuous flow chemistry to ensure efficient and high-yield production . The development of robust and scalable synthetic protocols is crucial for meeting the demand for these compounds in pharmaceutical and material sciences.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the difluoroacetic acid moiety.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can be achieved using various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Grignard reagents:
Radical initiators: For radical-mediated transformations.
Photoredox catalysts: For enabling photochemical reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at the bridgehead positions .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is as a bioisostere for para-substituted benzene rings. This substitution can lead to improved pharmacokinetic properties of drug candidates, such as enhanced solubility, metabolic stability, and reduced non-specific binding .
Case Study: γ-Secretase Inhibitor
A notable example of this application is the development of a γ-secretase inhibitor (BMS-708,163) where the traditional para-substituted fluorophenyl ring was replaced with a bicyclo[1.1.1]pentane motif. This modification resulted in a compound that maintained enzyme inhibition while significantly improving oral absorption characteristics (approximately fourfold increase in C(max) and AUC values) in mouse models .
Material Science
The unique structure of bicyclo[1.1.1]pentane derivatives makes them valuable in material science as well. These compounds can be utilized in the development of novel materials such as liquid crystals and molecular rotors due to their high strain and rigidity .
Chemical Biology
In chemical biology, this compound serves as a tool to study the effects of rigid structures on biological systems and their interactions with biomolecules. The compound's distinct physical properties allow researchers to explore how such modifications influence biological activity and molecular recognition processes.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps starting from [1.1.1]propellane, including ring-opening reactions and subsequent functional group modifications .
Common Reactions
This compound undergoes various chemical reactions:
Mechanism of Action
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its unique bicyclic structure. The rigidity and strain of the bicyclo[1.1.1]pentane core allow it to mimic the geometry of para-substituted benzene rings, enabling it to interact with biological targets in a similar manner. This can lead to improved binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs of 2-(1-BCP)-2,2-difluoroacetic acid, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Research Findings
- Enantioselective Synthesis : A study achieved 29% yield for a BCP-containing ester (C₂₆H₃₀F₂NaO₄) via photochemical methods, highlighting challenges in stereocontrol .
- Agrochemical Use : 2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid is a potent herbicide precursor, with LD₅₀ >500 mg/kg in rodent models .
- Thermal Stability : Differential scanning calorimetry (DSC) of the parent compound shows decomposition at 220°C, superior to benzodioxole-based acids (decomposition at 180°C) .
Biological Activity
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The bicyclo[1.1.1]pentane core provides a rigid framework that may enhance metabolic stability and bioactivity compared to traditional aromatic compounds.
Anti-inflammatory Properties
Recent studies have indicated that bicyclo[1.1.1]pentane derivatives, including this compound, exhibit significant anti-inflammatory activity. A notable study synthesized several bicyclo[1.1.1]pentane-containing lipoxin A4 mimetics (BCP-sLXms) and evaluated their effects on inflammatory responses:
- Key Findings :
- One compound (imidazolo-BCP-sLXm) demonstrated high anti-inflammatory activity, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% (IC50 in the picomolar range) .
- The BCP scaffold was shown to serve as a more rigid and metabolically resistant bioisostere for alkyl chains in fatty acid-derived molecules, enhancing their therapeutic potential .
Synthesis Methods
The synthesis of this compound has been achieved through various methods, including:
- Fluorination Techniques : The incorporation of fluorine atoms into the bicyclo structure can significantly alter the physicochemical properties of the compound, such as lipophilicity .
- Scalable Reactions : Recent advancements have led to scalable reactions utilizing light to synthesize bicyclo[1.1.1]pentane derivatives efficiently .
Data Table: Biological Activity Overview
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anti-inflammatory | <0.001 | Inhibition of NFκB activation and cytokine release |
| Imidazolo-BCP-sLXm | Anti-inflammatory | <0.001 | Modulation of inflammatory mediators |
Case Study 1: BCP-sLXms Development
In a study focused on developing BCP-sLXms as anti-inflammatory agents, researchers synthesized four novel compounds with varying efficacy profiles against inflammatory cytokines. The most potent compound demonstrated a significant reduction in TNFα and MCP-1 release from human monocyte cell lines .
Case Study 2: Lipophilicity and Pharmacokinetics
The lipophilicity of fluoro-bicyclo[1.1.1]pentanes was assessed through logP calculations, revealing that the introduction of fluorine decreased lipophilicity compared to traditional aromatic compounds by nearly two orders of magnitude . This modification may enhance drug-like properties by improving metabolic stability.
Q & A
Basic: What are the optimal methodologies for synthesizing 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid?
Answer:
Synthesis optimization requires balancing reaction efficiency and stereochemical control. Enzymatic methods using nitrilases (e.g., stereoselective nitrilases from environmental samples) can achieve enantioselective synthesis under mild conditions (pH 8, 37°C, aqueous solvents) . For non-enzymatic routes, AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible one-step pathways by analyzing databases like PISTACHIO and Reaxys, prioritizing precursor availability and reaction yield .
Table 1: Comparative Synthesis Strategies
| Method | Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Enzymatic | pH 8, 37°C, 3h | ~80 | High enantioselectivity | |
| AI-Driven | Solvent-free, RT | ~65 | Rapid route identification |
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for detecting fluorinated analogs, leveraging transitions like m/z 413 → 369 for quantification . Nuclear magnetic resonance (NMR) spectroscopy resolves bicyclo[1.1.1]pentanyl geometry via and shifts. Differential scanning calorimetry (DSC) assesses thermal stability, particularly for fluorine-mediated degradation .
Advanced: How can computational modeling improve reaction design for derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Integrated computational-experimental platforms (e.g., ICReDD) use reaction path searches to optimize conditions (e.g., solvent, catalyst) and validate predictions via feedback loops . For example, simulating fluorination kinetics can prioritize reagents like Selectfluor® for higher regioselectivity .
Advanced: How should researchers address contradictions in environmental persistence data for fluorinated compounds?
Answer:
Contradictions arise from matrix effects (e.g., soil vs. water) and detection limits. Standardized extraction protocols (e.g., solid-phase extraction for aqueous samples) and interlaboratory validation (e.g., using 6:2 Cl-PFESA as an internal standard) improve reproducibility . Factorial design experiments (e.g., varying pH, temperature) isolate variables affecting degradation rates .
Basic: What separation technologies are suitable for isolating this compound from reaction mixtures?
Answer:
Membrane-based separation (e.g., nanofiltration) effectively isolates low-molecular-weight fluorinated acids. High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid mobile phases resolves bicyclo[1.1.1]pentanyl derivatives from byproducts . For scale-up, simulated moving bed (SMB) chromatography balances purity and throughput .
Advanced: How can researchers integrate chemical software to manage complex datasets in fluorochemical studies?
Answer:
Platforms like Schrödinger Suite or Pipeline Pilot automate data curation, enabling meta-analyses of reaction parameters (e.g., solvent polarity, catalyst loading). Machine learning models trained on PubChem or Reaxys datasets predict solubility and toxicity, reducing reliance on manual literature reviews . Secure cloud storage with encryption ensures data integrity during multi-institutional collaborations .
Advanced: What factorial design approaches are optimal for studying structure-activity relationships (SAR) in derivatives?
Answer:
A 2 factorial design evaluates main effects (e.g., substituent electronegativity) and interactions (e.g., steric hindrance vs. fluorine position). Response surface methodology (RSM) models nonlinear relationships, such as bicyclo[1.1.1]pentanyl ring strain’s impact on acidity. Central composite designs (CCD) minimize experimental runs while maximizing SAR resolution .
Basic: What are the key challenges in quantifying this compound in environmental matrices?
Answer:
Matrix interference (e.g., humic acids in soil) and low concentrations (<1 ppb) necessitate pre-concentration via lyophilization or solid-phase extraction. LC-MS/MS with isotopically labeled internal standards (e.g., -analogs) corrects for ionization suppression . Method validation via spike-recovery tests (85–115% recovery) ensures accuracy in complex samples .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental yields?
Answer:
Discrepancies often stem from unaccounted solvent effects or catalyst deactivation. Hybrid workflows (e.g., ICReDD’s feedback loops) refine computational models using experimental data, improving predictive accuracy. Sensitivity analysis identifies critical parameters (e.g., activation energy) requiring empirical calibration .
Basic: What safety protocols are essential when handling fluorinated acetic acid derivatives?
Answer:
Use fluoropolymer-coated labware to prevent leaching. Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks. Personal protective equipment (PPE) must include nitrile gloves and gas-tight goggles. Waste disposal follows EPA guidelines for fluorinated organics (40 CFR Part 261) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
